REACTION_CXSMILES
|
[OH-].[K+:2].[O-:3][P:4]([O:7][P:8]([O:11][P:12]([O-:15])([O-:14])=[O:13])([O-:10])=[O:9])([O-:6])=[O:5].[Na+:16].[Na+].[Na+].[Na+].[Na+].[O-]P(OP(OP([O-])([O-])=O)([O-])=O)([O-])=O>>[O-:6][P:4]1([O:7][P:8]([O-:10])(=[O:9])[O:11][P:12]([O-:14])(=[O:13])[O:15]1)=[O:5].[Na+:16].[Na+:16].[Na+:16].[OH-:3].[K+:2] |f:0.1,2.3.4.5.6.7,9.10.11.12,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
tripolyphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
anion concentration
|
Name
|
sodium trimetaphosphate
|
Type
|
product
|
Smiles
|
[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13.3% |
Name
|
KOH
|
Type
|
product
|
Smiles
|
[OH-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+:2].[O-:3][P:4]([O:7][P:8]([O:11][P:12]([O-:15])([O-:14])=[O:13])([O-:10])=[O:9])([O-:6])=[O:5].[Na+:16].[Na+].[Na+].[Na+].[Na+].[O-]P(OP(OP([O-])([O-])=O)([O-])=O)([O-])=O>>[O-:6][P:4]1([O:7][P:8]([O-:10])(=[O:9])[O:11][P:12]([O-:14])(=[O:13])[O:15]1)=[O:5].[Na+:16].[Na+:16].[Na+:16].[OH-:3].[K+:2] |f:0.1,2.3.4.5.6.7,9.10.11.12,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
tripolyphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
anion concentration
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13.3% |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |